molecular formula C37H78N2S2 B12654346 Dinonylammonium dinonyldithiocarbamate CAS No. 93918-45-7

Dinonylammonium dinonyldithiocarbamate

Cat. No.: B12654346
CAS No.: 93918-45-7
M. Wt: 615.2 g/mol
InChI Key: AKOKVYJNVWTVIX-UHFFFAOYSA-N
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Description

Dinonylammonium dinonyldithiocarbamate (CAS 22221-14-3) is an ammonium salt of a dithiocarbamic acid derivative. Its structure comprises a dinonylammonium cation paired with a dinonyldithiocarbamate anion. The compound features long-chain nonyl groups (C₉H₁₉) attached to both the ammonium nitrogen and the dithiocarbamate moiety, conferring high lipophilicity and molecular weight . This structural characteristic enhances its solubility in nonpolar solvents and compatibility with polymeric matrices, making it effective as a stabilizer in industrial applications, such as polypropylene (PP) recycling, where it mitigates thermal and oxidative degradation .

Properties

CAS No.

93918-45-7

Molecular Formula

C37H78N2S2

Molecular Weight

615.2 g/mol

IUPAC Name

di(nonyl)azanium;N,N-di(nonyl)carbamodithioate

InChI

InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3

InChI Key

AKOKVYJNVWTVIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .

Comparison with Similar Compounds

Dithiocarbamates are a versatile class of compounds with applications ranging from polymer stabilizers to analytical reagents. Below is a detailed comparison of dinonylammonium dinonyldithiocarbamate with structurally and functionally related ammonium dithiocarbamates.

Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 22221-14-3 C₂₆H₅₄N₂S₂ (anion + cation) ~535.0 (estimated) Two nonyl groups on both ammonium and dithiocarbamate
Diethylammonium diethyldithiocarbamate 1518-58-7 C₉H₂₂N₂S₂ 222.41 Ethyl groups on both ammonium and dithiocarbamate
Cyclohexyldimethylammonium dibutyldithiocarbamate 149-82-6 C₁₇H₃₄N₂S₂ 332.61 Cyclohexyl and methyl groups on ammonium; butyl on dithiocarbamate
Potassium ammonium ethylenebis(dithiocarbamate) 8000-96-2 C₄H₆N₂S₄K 228.39 Ethylene-bridged dithiocarbamate with potassium and ammonium

Key Observations :

  • Molecular Weight and Lipophilicity: this compound’s long alkyl chains result in a significantly higher molecular weight (~535 g/mol) compared to shorter-chain analogs like diethylammonium diethyldithiocarbamate (222.41 g/mol). This increases its thermal stability and reduces volatility, critical for high-temperature polymer processing .
  • Solubility: The nonyl groups enhance solubility in organic solvents (e.g., toluene, hexane), whereas shorter-chain analogs like the diethyl variant are more water-soluble .
Thermal and Chemical Stability
  • Thermal Degradation: Long-chain dithiocarbamates like the dinonyl derivative exhibit higher decomposition temperatures (>200°C) compared to diethyl analogs (~150°C), as longer alkyl chains provide steric protection to the dithiocarbamate group .
  • Oxidative Resistance: The electron-donating nonyl groups in dinonyldithiocarbamate enhance radical scavenging efficiency, outperforming shorter-chain variants in preventing polymer degradation .

Biological Activity

Dinonylammonium dinonyldithiocarbamate (DND) is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and microbiology. This article delves into its fungicidal and bactericidal properties, supported by research findings, case studies, and data tables.

This compound is an organosulfur compound with the following chemical formula:

C20H38N2S2C_{20}H_{38}N_2S_2

It is primarily used as a biocide in various applications, including agriculture, to control fungal and bacterial pathogens.

Biological Activity

1. Antifungal Properties

DND has been studied for its effectiveness against a range of fungal pathogens. Research indicates that it exhibits significant antifungal activity, particularly against species such as Fusarium, Botrytis, and Rhizoctonia. The mechanism of action is believed to involve disruption of fungal cell membranes and interference with cellular respiration.

Table 1: Antifungal Efficacy of DND Against Various Fungal Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Fusarium oxysporum50 µg/mLDisruption of cell membrane
Botrytis cinerea30 µg/mLInhibition of ergosterol biosynthesis
Rhizoctonia solani40 µg/mLInterference with cellular respiration

2. Bactericidal Properties

DND also demonstrates bactericidal activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Bactericidal Efficacy of DND Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli25 µg/mLDisruption of cell wall synthesis
Staphylococcus aureus20 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa35 µg/mLInterference with metabolic pathways

Case Studies

Several case studies have highlighted the practical applications of DND in agricultural settings. For instance, a study conducted on tomato crops demonstrated that the application of DND significantly reduced the incidence of fungal infections compared to untreated controls.

Case Study: Efficacy in Tomato Cultivation

  • Location: California, USA
  • Method: Field trials comparing DND-treated plants versus untreated controls.
  • Results:
    • DND-treated plants showed a 60% reduction in fungal infections.
    • Yield increased by 25% compared to controls.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of DND. For example, a study published in the Journal of Agricultural Chemistry demonstrated that DND disrupts the mitochondrial function in fungi, leading to cell death.

Key Findings:

  • DND induces oxidative stress in fungal cells.
  • It alters gene expression related to stress response in bacteria.
  • The compound has low toxicity to non-target organisms, making it suitable for agricultural use.

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